Benzodixine
Description
Benzodixine (IUPAC name: 2-Propanol,1-[(2,3-dihydro-1,4-benzodioxin-5-yl)oxy]-3-[(1-methylethyl)amino]-) is a heterocyclic compound featuring a 1,4-benzodioxin core fused to a benzene ring, with additional functional groups including an isopropylamino and propanol substituent . Its structure (Figure 1) combines aromaticity with oxygen-containing heterocycles, which may confer unique physicochemical and biological properties.
Properties
CAS No. |
1843-82-9 |
|---|---|
Molecular Formula |
C14H21NO4 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-5-yloxy)-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C14H21NO4/c1-10(2)15-8-11(16)9-19-13-5-3-4-12-14(13)18-7-6-17-12/h3-5,10-11,15-16H,6-9H2,1-2H3 |
InChI Key |
NLUUGSAKIXOSLG-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=CC2=C1OCCO2)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1OCCO2)O |
Synonyms |
enzodixine benzoral maleate of benzoral |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzodixine typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Attachment of the Propanolamine Moiety: The propanolamine moiety is introduced via nucleophilic substitution reactions, where the benzodioxin intermediate reacts with an appropriate halopropanolamine under basic or acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. The process may also include purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Benzodixine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzodixine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, and antimicrobial properties.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Benzodixine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, such as signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Structural Analogues: Benzodioxins and Dibenzofurans
Chlorinated dibenzodioxins (CDDs) and dibenzofurans (CDFs) share the benzodioxin backbone but are heavily halogenated. These compounds, such as 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD), are notorious for their extreme toxicity, persistence, and bioaccumulation .
Key Differences:
| Property | Benzodixine | Chlorinated Dibenzodioxins (e.g., TCDD) |
|---|---|---|
| Halogenation | Absent | Chlorinated (2–8 Cl atoms) |
| Toxicity | Not reported | Highly toxic (nanogram-level LD50) |
| Environmental Persistence | Likely lower | Decades in soil/water |
Heterocyclic Analogues: Benzoxetes and Benzothietes
Benzoxetes and benzothietes are four-membered heterocycles with oxygen or sulfur atoms, respectively. These compounds exhibit high ring strain, leading to reactivity in cycloaddition and polymerization reactions . This compound’s six-membered 1,4-benzodioxin ring is less strained, suggesting greater stability but lower reactivity.
Thermal Stability Comparison:
| Compound | Ring Size | Thermal Stability (DSC Data) |
|---|---|---|
| This compound | 6-membered | Not reported |
| Benzoxetes | 4-membered | Decomposes at <100°C |
| Polybenzoxazines | 6-membered | T_g up to 340°C |
Medicinal Heterocycles: Benzimidazoles
Benzimidazoles, such as N-ribosyl-dimethyl benzimidazole (vitamin B12 component), are bioactive scaffolds with antimicrobial, anticancer, and anti-inflammatory applications . While this compound’s biological activity remains unstudied, its isopropylamino group may mimic the amine functionalities in benzimidazole drugs.
Pharmacological Potential:
| Compound | Bioactive Moieties | Known Applications |
|---|---|---|
| This compound | Amino, benzodioxin | Unknown |
| Benzimidazole | Imidazole, aromatic ring | Anthelmintics, antivirals |
| Albendazole (example) | Carbamate, benzimidazole | Broad-spectrum antiparasitic |
Polymer Precursors: Benzoxazines
Benzoxazines are thermally stable monomers used to synthesize high-performance polymers. For example, methyl-substituted benzoxazines exhibit glass transition temperatures (T_g) exceeding 300°C .
Thermal Properties (DSC Data):
| Benzoxazine Derivative | T_g (°C) | Char Yield at 800°C (%) |
|---|---|---|
| Methyl-substituted | 340 | 45–50 |
| This compound | N/A | N/A |
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